4'-Hydroxy-6-methylflavone
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Overview
Description
4’-Hydroxy-6-methylflavone is a flavonoid compound with the molecular formula C16H12O3. It is characterized by the presence of a hydroxy group at the 4’ position and a methyl group at the 6 position on the flavone backbone. Flavonoids, including 4’-Hydroxy-6-methylflavone, are known for their diverse biological activities and are commonly found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Hydroxy-6-methylflavone can be synthesized through several methods. One common approach involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization . This method is advantageous due to its efficiency and eco-friendliness.
Industrial Production Methods: Industrial production of 4’-Hydroxy-6-methylflavone typically involves large-scale synthesis using similar methods as described above. The use of environmentally friendly reagents and conditions is emphasized to ensure sustainability and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy-6-methylflavone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Flavanones.
Substitution: Alkylated or acylated flavones.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of natural dyes and pigments.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-6-methylflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Cytotoxic Activity: Induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4’-Hydroxy-6-methylflavone can be compared with other similar flavonoid compounds, such as:
4’,5,7-Trihydroxy-6-methylflavone: Similar structure but with additional hydroxy groups, leading to different biological activities.
5-Hydroxy-4’,7-dimethoxy-6,8-dimethylflavone (Eucalyptin): Contains methoxy and additional methyl groups, which alter its chemical properties and biological activities.
Uniqueness: 4’-Hydroxy-6-methylflavone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other flavonoids.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAACYYNCHMHECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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